N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound featuring a benzoxazole ring substituted with chloro and fluoro groups, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzoxazole Ring: The benzoxazole core can be synthesized via a condensation reaction between 2-aminophenol and a suitable carboxylic acid derivative, such as 2-chloro-4-fluorobenzoic acid, under dehydrating conditions.
Iodination: The iodination of the benzamide moiety can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzoxazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing robust quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The benzoxazole ring and the benzamide moiety can participate in redox reactions under appropriate conditions.
Coupling Reactions: The iodinated benzamide is a good candidate for various palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its halogenated positions make it versatile for further functionalization.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The benzoxazole ring is known for its bioactivity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of compounds derived from N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens can enhance binding affinity through halogen bonding or hydrophobic interactions, influencing biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another halogenated heterocyclic compound with potential bioactivity.
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Known for its selective inhibition of Toll-like receptor 4.
Uniqueness
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and iodo substituents provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFIN2O2/c21-15-9-11(22)5-7-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-3-1-2-4-16(14)23/h1-10H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGTTOEYRJGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.